2-[(2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione
Overview
Description
2-[(2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione is a useful research compound. Its molecular formula is C24H21NO3 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.15214353 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to 2-[(2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione involve reactions with amines and aldehydes to form imines and chalcones, as well as the formation of 2-methylchromone and 3-hydroxymethyl-2-methylchromone under specific conditions (Potnis & Samant, 2002).
Materials Science Applications
In the realm of materials science, novel conjugated polyelectrolytes based on diketopyrrolopyrrole (DPP) backbones have been synthesized for use as electron transport layers in polymer solar cells, demonstrating enhanced power conversion efficiency due to improved electron extraction and reduced exciton recombination (Hu et al., 2015).
Organic Electronics
Exploring the optoelectronic and charge transport properties of Pechmann dyes, including those related to this compound, has shown potential for their application in organic light-emitting diodes (OLEDs) due to favorable charge transfer behavior and intrinsic material properties suitable for p-type materials (Wazzan & Irfan, 2019).
Catalysis and Organic Reactions
Research into ligands based on aminoacetic acid derivatives for rhodium-catalyzed asymmetric hydrogenation of alkenes has provided insights into the development of chiral catalysts with applications in the synthesis of pharmaceutical ingredients, demonstrating the versatility and potential of these compounds in catalysis (Imamoto et al., 2012).
Green Chemistry
The development of green synthetic protocols for the formation of bis-lawsone scaffolds using sulfamic acid as an eco-friendly catalyst demonstrates an energy-efficient approach to synthesizing biologically relevant compounds at room temperature, highlighting the compound's relevance in sustainable chemistry (Brahmachari, 2015).
Properties
IUPAC Name |
(Z)-2-(2-hydroxyanilino)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-16-7-11-18(12-8-16)23(27)15-21(25-20-5-3-4-6-22(20)26)24(28)19-13-9-17(2)10-14-19/h3-15,25-26H,1-2H3/b21-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRXYQHKOYCGTB-QNGOZBTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C(=O)C2=CC=C(C=C2)C)NC3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(/C(=O)C2=CC=C(C=C2)C)\NC3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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